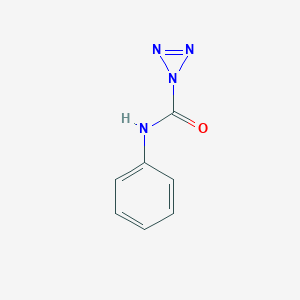

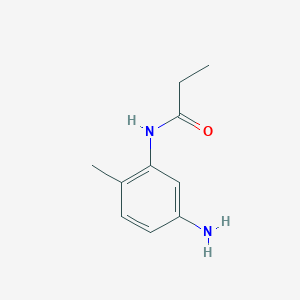

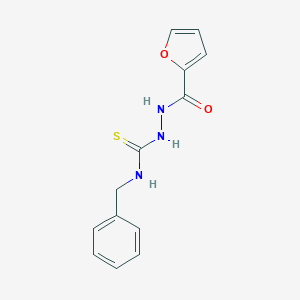

![molecular formula C9H9N3O2 B187160 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-carbonsäure CAS No. 300691-07-0](/img/structure/B187160.png)

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-carbonsäure

Übersicht

Beschreibung

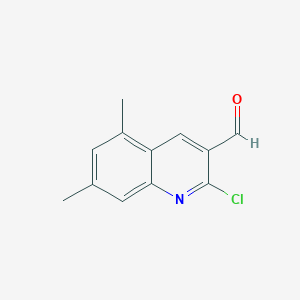

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 . It is a part of a large family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis

The molecular structure of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse due to their great synthetic versatility . This allows for structural modifications throughout its periphery, leading to a wide range of possible applications .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 191.19 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Diese Verbindung wird auf ihr Potenzial als Baustein in Pharmazeutika untersucht. Ihre Struktur ist günstig für Modifikationen, die zur Entwicklung neuer Medikamente führen können, insbesondere da sie als Analogon von Adenin, einer der vier Nukleobasen in der DNA, fungieren kann . Dadurch ist es ein Kandidat für die Herstellung von Molekülen, die mit den ATP-Bindungsstellen von Proteinen interagieren können, was ein häufiges Ziel in der Wirkstoffentwicklung ist .

Chemische Synthese

Als Reagenz kann 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-carbonsäure in verschiedenen synthetischen Wegen eingesetzt werden. Es kann Reaktionen wie Alkylierung, Acylierung und Kondensation eingehen und bietet Chemikern ein vielseitiges Werkzeug zur Synthese einer Vielzahl von Derivaten für weitere Studien .

Wirkmechanismus

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has not yet been fully elucidated. However, it is believed to involve the formation of a cyclic adduct between the carboxyl group of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and the amino group of the substrate. This adduct is then further stabilized by the formation of a hydrogen bond between the carboxyl group and the amino group. The resulting complex then undergoes a series of reaction steps, leading to the formation of the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the body, such as increased alertness, improved memory, and increased muscle tone.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in laboratory experiments include its ease of synthesis and its low cost. It is also relatively stable, which makes it suitable for use in a variety of reactions. However, it is important to note that 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a potentially hazardous compound and should be handled with care. It is also important to note that the compound is not very soluble in water, which can limit its use in certain reactions.

Zukünftige Richtungen

Due to its wide range of applications, there are many possible future directions for the use of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. For example, further research could be conducted into its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research could be conducted into its potential as a building block for the synthesis of a variety of compounds, such as heterocycles and coordination complexes. Finally, further research could be conducted into the mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which could lead to the development of more efficient and selective synthetic methods.

Synthesemethoden

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be synthesized using a variety of methods. One of the most commonly used methods is the condensation of 2-amino-5-methylpyrazine and formic acid. The reaction is carried out in an aqueous medium, with the addition of a base such as sodium hydroxide to increase the yield of the reaction. Another method for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the reaction of 2-amino-5-methylpyrazine and acetic anhydride, which is also carried out in an aqueous medium. The reaction yields a mixture of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its isomer, 5,7-diethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (DEPP).

Eigenschaften

IUPAC Name |

5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-6(2)12-8(10-5)4-7(11-12)9(13)14/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJMZMNKPOVXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351783 | |

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300691-07-0 | |

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

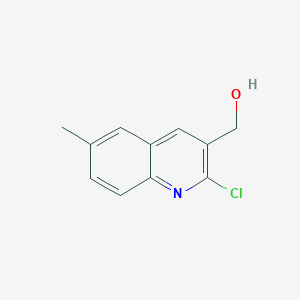

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)